molecular formula C9H18ClNO2 B6162662 4-(piperidin-3-yl)butanoic acid hydrochloride CAS No. 2098110-95-1

4-(piperidin-3-yl)butanoic acid hydrochloride

Cat. No.: B6162662
CAS No.: 2098110-95-1
M. Wt: 207.7
InChI Key:
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Description

4-(piperidin-3-yl)butanoic acid hydrochloride is a chemical compound that features a piperidine ring attached to a butanoic acid moiety. This compound is often used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry due to its structural properties.

Mechanism of Action

Target of Action

It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis . This suggests that its targets could be involved in the NAD biosynthesis pathway.

Mode of Action

It is known to be a reactant in the synthesis of FK866 , implying that it may interact with its targets to inhibit NAD biosynthesis

Biochemical Pathways

4-(piperidin-3-yl)butanoic acid hydrochloride is involved in the NAD biosynthesis pathway through its role in the synthesis of FK866 . NAD, or Nicotinamide adenine dinucleotide, is a crucial coenzyme in various biological processes, including metabolism, cell signaling, and DNA repair. By inhibiting NAD biosynthesis, this compound could potentially affect these processes, leading to downstream effects that are yet to be fully understood.

Result of Action

Given its role in the synthesis of FK866 , an inhibitor of NAD biosynthesis, it can be inferred that its action may lead to a decrease in NAD levels, potentially affecting various biological processes that rely on this coenzyme.

Action Environment

For instance, it is recommended to store the compound in a sealed container at room temperature , suggesting that certain environmental conditions are necessary for its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-3-yl)butanoic acid hydrochloride typically involves the reaction of piperidine with butanoic acid derivatives. One common method includes the use of 4-piperidone as a starting material, which undergoes reductive amination with butanoic acid or its derivatives under acidic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(piperidin-3-yl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-4-yl)butanoic acid hydrochloride
  • 4-(piperidin-2-yl)butanoic acid hydrochloride
  • 4-(piperidin-3-yl)pentanoic acid hydrochloride

Uniqueness

4-(piperidin-3-yl)butanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

CAS No.

2098110-95-1

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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